molecular formula C20H23NO4 B14300092 N-Methylstenantherine CAS No. 119060-81-0

N-Methylstenantherine

Cat. No.: B14300092
CAS No.: 119060-81-0
M. Wt: 341.4 g/mol
InChI Key: JEGHXPQPATUVSK-CYBMUJFWSA-N
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Description

N-Methylstenantherine (C₂₀H₂₃NO₄; molecular weight 341.406) is an aporphine alkaloid first isolated from Neostenanthera gabonensis (Annonaceae family). Its structure features a dibenzoquinoline skeleton with hydroxyl and methoxy substitutions. The compound exhibits a specific optical rotation of [α]²⁰D −145° (c = 0.11 in ethanol) and forms derivatives such as the 1,2,3-trimethyl ether, which has an optical rotation of [α]²⁰D −60° (c = 0.10 in ethanol) . Early studies by Renner et al. (1988) established its structural identity and highlighted its significance in phytochemical research .

Properties

CAS No.

119060-81-0

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(6aR)-1,2,3-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

InChI

InChI=1S/C20H23NO4/c1-21-9-8-12-16-13(21)10-11-6-5-7-14(22)15(11)17(16)19(24-3)20(25-4)18(12)23-2/h5-7,13,22H,8-10H2,1-4H3/t13-/m1/s1

InChI Key

JEGHXPQPATUVSK-CYBMUJFWSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=C(C(=C2OC)OC)OC)C(=CC=C4)O

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=C(C(=C2OC)OC)OC)C(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylstenantherine typically involves the N-methylation of stenantherine, another aporphine alkaloid. One common method for N-methylation is the use of dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of nitro compounds followed by methylation. This approach uses inexpensive and readily available nitro compounds as starting materials and employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

N-Methylstenantherine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce demethylated or partially reduced products .

Scientific Research Applications

N-Methylstenantherine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylstenantherine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and subsequent physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Alkaloids

Structural Analogues in the Aporphine Class

N-Methylstenantherine belongs to the aporphine alkaloid subclass, characterized by a tetracyclic framework. Key analogues include:

Stepanantherine (C₁₉H₂₁NO₄; molecular weight 327.38)
  • Structural Relationship : Stepanantherine is the N-demethylated derivative of this compound. The absence of the N-methyl group reduces its molecular weight by ~14 Da compared to this compound.
  • Source: Isolated from the same botanical family (Annonaceae) but lacks detailed pharmacological data .
3-Methoxyputerine
  • Structural Features : Shares the aporphine backbone but differs in substitution patterns, with a methoxy group at position 3.
  • Research Context : Mahiou et al. (1994) identified this compound, though its bioactivity remains less explored compared to this compound .
11-Hydroxy-1,2,3-trimethoxyaporphine
  • Derivative Status : This 1,2,3-trimethyl ether derivative of this compound demonstrates how methylation impacts solubility and optical properties, as seen in its reduced optical rotation ([α]²⁰D −60°) .

Physicochemical and Pharmacological Comparisons

The table below summarizes key parameters of this compound and its analogues:

Compound Molecular Formula Molecular Weight Optical Rotation ([α]²⁰D) Key Structural Features Source
This compound C₂₀H₂₃NO₄ 341.406 −145° (EtOH) N-methyl, hydroxyl, methoxy Neostenanthera gabonensis
Stepanantherine C₁₉H₂₁NO₄ 327.38 Not reported N-demethylated analogue Annonaceae species
3-Methoxyputerine C₁₉H₂₁NO₄ 327.38 Not reported 3-methoxy substitution Unspecified
11-Hydroxy-1,2,3-Tri-Me ether C₂₃H₂₇NO₄ 393.47 −60° (EtOH) 1,2,3-trimethoxy, acetylated Synthetic derivative
Key Observations:

Optical Activity: The pronounced levorotation of this compound ([α]²⁰D −145°) suggests a rigid chiral center, which is moderated in its trimethyl ether derivative ([α]²⁰D −60°) due to steric and electronic changes .

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